molecular formula C15H11Cl2FO B1327577 4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone CAS No. 898787-34-3

4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone

Cat. No. B1327577
M. Wt: 297.1 g/mol
InChI Key: NFKHMPBXWKJJGN-UHFFFAOYSA-N
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Description

The compound “4’-Chloro-3-(3-chlorophenyl)-2’-fluoropropiophenone” is a complex organic molecule that likely contains two chlorophenyl groups and a fluoropropiophenone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as boronic acids and their derivatives are synthesized through cross-coupling reactions, catalysis, and other methods in medicinal chemistry, polymer, or optoelectronics materials . Protodeboronation of pinacol boronic esters is one method used in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

One of the research applications of compounds related to 4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone involves their synthesis and detailed molecular structure analysis. For instance, the study by Satheeshkumar et al. (2017) focused on synthesizing compounds from amino benzophenones and examining their molecular geometry, chemical reactivity, vibrational frequencies, and molecular electrostatic potential through spectral analysis and quantum chemical studies. This research highlights the importance of understanding the chemical and physical properties of such compounds, which can be critical for their potential applications in various fields, including material science and pharmacology (Satheeshkumar et al., 2017).

Crystal Structure and Phase Behavior

The research by Oswald et al. (2005) presents another application by investigating the crystal structures of monofluoro- and monochlorophenols under different conditions, such as low temperatures and high pressures. This study provides insights into the phase behavior and polymorphism of these compounds, which is crucial for understanding their solid-state properties and potential applications in crystal engineering and material sciences (Oswald et al., 2005).

Biocatalytic Reduction

Another significant application is demonstrated by the use of Saccharomyces cerevisiae for the biocatalytic reduction of 3-chloro-4-fluoropropiophenone. This research by 이해룡 et al. (2011) optimized the reduction process and achieved a 100% conversion rate under specific conditions, showcasing the potential of biocatalysis in the synthesis and modification of complex organic compounds (이해룡 et al., 2011).

Polymer Synthesis

The synthesis of new materials, such as multiblock copolymers, represents another application area. Ghassemi et al. (2004) reported the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics and their subsequent sulfonation to produce multiblock copolymers. These copolymers, with potential applications as proton exchange membranes, highlight the role of such chloro-fluoro compounds in advancing polymer chemistry and materials science (Ghassemi et al., 2004).

Safety And Hazards

Based on the safety data sheet of a similar compound, “4-Chlorophenylboronic acid”, it is harmful if swallowed. Precautionary measures include avoiding eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKHMPBXWKJJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644447
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone

CAS RN

898787-34-3
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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